Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-formyl-1H-pyrrole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique structure, featuring both a reactive aldehyde and a carboxylic acid on a pyrrole scaffold, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for 5-formyl-1H-pyrrole-2-carboxylic acid. Detailed experimental protocols, quantitative data, and an exploration of its relevance in drug discovery, particularly in the context of kinase inhibition, are presented.
Introduction
Pyrrole-2-carboxylic acid and its derivatives are a class of compounds that have garnered significant interest in the scientific community due to their presence in natural products and their wide range of biological activities. The introduction of a formyl group at the 5-position of the pyrrole ring further enhances the synthetic utility of this scaffold, providing a handle for the construction of more complex molecular architectures. This guide focuses specifically on 5-formyl-1H-pyrrole-2-carboxylic acid, a key intermediate for the development of novel therapeutics and functional materials.[1]
Discovery and History
While a definitive seminal publication marking the initial discovery of 5-formyl-1H-pyrrole-2-carboxylic acid is not readily apparent in a singular source, its synthesis is intrinsically linked to the development of formylation reactions of pyrrole derivatives. The Vilsmeier-Haack reaction, a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, stands as a cornerstone in the synthesis of this and related compounds. The reaction, named after Anton Vilsmeier and Albrecht Haack, was first reported in 1927.[2] The application of this reaction to pyrrole-2-carboxylates provides a direct route to the 5-formyl derivative. The history of 5-formyl-1H-pyrrole-2-carboxylic acid is therefore a testament to the evolution of synthetic organic chemistry and the quest for efficient methods to construct functionalized heterocyclic systems.
Synthetic Methodologies
The primary route for the synthesis of 5-formyl-1H-pyrrole-2-carboxylic acid involves a two-step process: the Vilsmeier-Haack formylation of a pyrrole-2-carboxylate ester, followed by the hydrolysis of the resulting ester to the free carboxylic acid.
Vilsmeier-Haack Formylation of Ethyl 1H-pyrrole-2-carboxylate
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] This electrophilic iminium species then reacts with the electron-rich pyrrole ring, preferentially at the 5-position due to the directing effect of the ester group at the 2-position. Subsequent hydrolysis of the intermediate iminium salt yields the aldehyde.
// Nodes
DMF [label="DMF", fillcolor="#F1F3F4", fontcolor="#202124"];
POCl3 [label="POCl₃", fillcolor="#F1F3F4", fontcolor="#202124"];
Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pyrrole_Ester [label="Ethyl 1H-pyrrole-2-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Intermediate [label="Iminium Salt Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Product_Ester [label="Ethyl 5-formyl-1H-pyrrole-\n2-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];
H2O [label="H₂O (workup)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
DMF -> Vilsmeier_Reagent;
POCl3 -> Vilsmeier_Reagent;
Pyrrole_Ester -> Intermediate [label="Electrophilic\nAromatic\nSubstitution"];
Vilsmeier_Reagent -> Intermediate;
Intermediate -> Product_Ester;
H2O -> Product_Ester;
// Invisible nodes for layout
{rank=same; DMF; POCl3;}
{rank=same; Pyrrole_Ester;}
{rank=same; Vilsmeier_Reagent;}
{rank=same; Intermediate;}
{rank=same; H2O; Product_Ester;}
}
.dot
Caption: Vilsmeier-Haack Reaction Workflow.
Saponification of Ethyl 5-formyl-1H-pyrrole-2-carboxylate
The final step to obtain 5-formyl-1H-pyrrole-2-carboxylic acid is the hydrolysis of the ethyl ester. This is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol, followed by acidification.
// Nodes
Ester [label="Ethyl 5-formyl-1H-pyrrole-\n2-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];
Base [label="1. NaOH / EtOH, H₂O\n2. H₃O⁺", fillcolor="#F1F3F4", fontcolor="#202124"];
Carboxylic_Acid [label="5-formyl-1H-pyrrole-\n2-carboxylic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Ester -> Carboxylic_Acid [label="Hydrolysis"];
Base -> Carboxylic_Acid;
// Invisible nodes for layout
{rank=same; Ester;}
{rank=same; Base;}
{rank=same; Carboxylic_Acid;}
}
.dot
Caption: Saponification of the Ethyl Ester.
Experimental Protocols
The following protocols are based on established synthetic procedures for related compounds and provide a reliable method for the preparation of 5-formyl-1H-pyrrole-2-carboxylic acid.
Synthesis of Ethyl 5-formyl-1H-pyrrole-2-carboxylate
This procedure is adapted from a known Vilsmeier-Haack formylation of a similar pyrrole substrate.
Materials:
-
Ethyl 1H-pyrrole-2-carboxylate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N,N-dimethylformamide (1.10 g, 0.015 mol) in dichloromethane (30 mL) cooled in an ice-water bath, add phosphorus oxychloride (2.30 g, 0.015 mol) dropwise.
-
After the addition is complete, add a solution of ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (2.51 g, 0.015 mol) in dichloromethane (30 mL).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Add 80 mL of a 10% sodium carbonate solution to the reaction mixture.
-
Reflux the mixture for 30 minutes.
-
After cooling to room temperature, extract the product with dichloromethane (3 x 10 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (100:1) as the eluent to yield the title compound.[5]
Synthesis of 5-formyl-1H-pyrrole-2-carboxylic acid
This procedure is a general method for the saponification of pyrrole esters.
Materials:
Procedure:
-
Dissolve ethyl 5-formyl-1H-pyrrole-2-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture at 60°C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to a pH of 3-4 using 1 M HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the crude product with water and dry to obtain 5-formyl-1H-pyrrole-2-carboxylic acid.[6]
Quantitative Data
The following table summarizes the key quantitative data for 5-formyl-1H-pyrrole-2-carboxylic acid and its ethyl ester precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (%) | Storage Temp. |
| 5-formyl-1H-pyrrole-2-carboxylic acid | C₆H₅NO₃ | 139.11 | Light Brown to Brown Solid | 97.5-100 | 2-8°C |
| Ethyl 5-formyl-1H-pyrrole-2-carboxylate | C₈H₉NO₃ | 167.16 | Colorless prisms | >98 | Room Temp. |
Applications in Drug Discovery and Development
While direct biological activity data for 5-formyl-1H-pyrrole-2-carboxylic acid is limited in publicly available literature, its derivatives have shown significant promise in drug discovery, particularly as kinase inhibitors.
Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)
A notable application of a derivative of 5-formyl-1H-pyrrole-2-carboxylic acid is in the development of selective and potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4). The FGF19-FGFR4 signaling pathway is a key regulator of cell proliferation, migration, and metabolism, and its dysregulation is implicated in the development and progression of certain cancers, including hepatocellular carcinoma.[7][8]
Derivatives of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides have been designed as reversible-covalent inhibitors targeting both wild-type and mutant forms of FGFR4. These compounds have demonstrated nanomolar potency against FGFR4 in biochemical and cellular assays and have shown significant antiproliferative activity in hepatocellular carcinoma cell lines.
// Nodes
FGF19 [label="FGF19", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
FGFR4 [label="FGFR4", fillcolor="#4285F4", fontcolor="#FFFFFF"];
KLB [label="β-Klotho", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Receptor_Complex [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#FBBC05", fontcolor="#202124"];
FRS2 [label="FRS2", fillcolor="#F1F3F4", fontcolor="#202124"];
GRB2 [label="GRB2", fillcolor="#F1F3F4", fontcolor="#202124"];
SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"];
RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"];
RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"];
MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"];
ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"];
PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"];
AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"];
Cell_Response [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Inhibitor [label="5-Formyl-pyrrolo[3,2-b]pyridine\n-3-carboxamide Derivative\n(Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
FGF19 -> Receptor_Complex;
FGFR4 -> Receptor_Complex;
KLB -> Receptor_Complex;
Receptor_Complex -> FRS2;
FRS2 -> GRB2;
GRB2 -> SOS;
SOS -> RAS;
RAS -> RAF;
RAF -> MEK;
MEK -> ERK;
ERK -> Cell_Response;
Receptor_Complex -> PI3K;
PI3K -> AKT;
AKT -> Cell_Response;
Inhibitor -> FGFR4 [arrowhead=tee, style=dashed, color="#EA4335"];
// Invisible nodes for layout
{rank=same; FGF19; FGFR4; KLB;}
{rank=same; Receptor_Complex;}
{rank=same; FRS2; PI3K;}
{rank=same; GRB2; AKT;}
{rank=same; SOS;}
{rank=same; RAS;}
{rank=same; RAF;}
{rank=same; MEK;}
{rank=same; ERK;}
{rank=same; Cell_Response;}
{rank=same; Inhibitor;}
}
.dot
Caption: Simplified FGFR4 Signaling Pathway and Inhibition.
Conclusion
5-formyl-1H-pyrrole-2-carboxylic acid is a synthetically valuable molecule with significant potential in the development of novel therapeutic agents. Its straightforward synthesis via the Vilsmeier-Haack reaction and subsequent hydrolysis makes it an accessible building block for medicinal chemists. The demonstrated success of its derivatives as potent and selective FGFR4 inhibitors highlights the importance of this pyrrole scaffold in targeting key signaling pathways implicated in cancer. Further exploration of the biological activities of 5-formyl-1H-pyrrole-2-carboxylic acid and the development of new derivatives are promising avenues for future research in drug discovery.
References